1,2,2-Trimethylcyclopropane-1-carbonyl chloride
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Overview
Description
1,2,2-Trimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclopropane, characterized by the presence of three methyl groups and a carbonyl chloride functional group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,2-trimethylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1,2,2-trimethylcyclopropane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia, primary and secondary amines, alcohols, and thiols under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Amides, esters, and thioesters.
Reduction: 1,2,2-Trimethylcyclopropane-1-methanol.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
1,2,2-Trimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,2-trimethylcyclopropane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
1,1,2-Trimethylcyclopropane: Similar in structure but lacks the carbonyl chloride group.
Cyclopropanecarbonyl chloride: Contains a cyclopropane ring with a carbonyl chloride group but lacks the methyl substitutions.
2,2-Dimethylcyclopropane-1-carbonyl chloride: Similar but with fewer methyl groups.
Uniqueness: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride is unique due to the presence of three methyl groups and a carbonyl chloride functional group, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
98431-01-7 |
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Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1,2,2-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3 |
InChI Key |
PGFVPZWLIHPEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C)C(=O)Cl)C |
Origin of Product |
United States |
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